4-溴-2-氟-3-碘苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

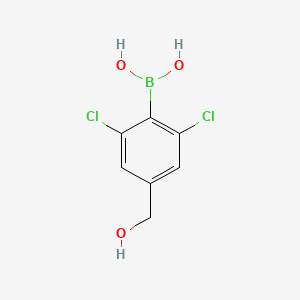

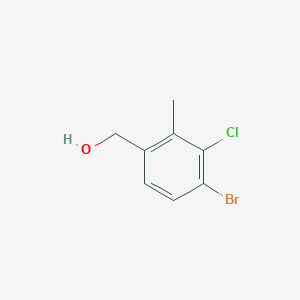

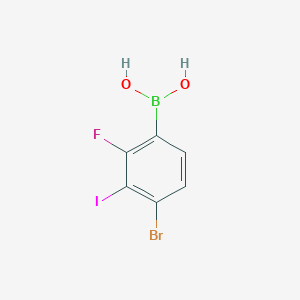

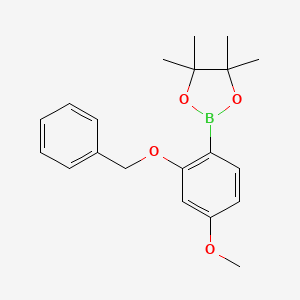

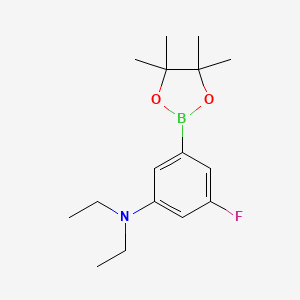

4-Bromo-2-fluoro-3-iodophenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are valuable building blocks in organic synthesis, especially in Suzuki-Miyaura coupling reactions .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-3-iodophenylboronic acid can be achieved through Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or triflate under basic conditions . The boronic acid is the most reactive species in this reaction .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-fluoro-3-iodophenylboronic acid is C6H4BBrFIO2 . It has a molecular weight of 344.71 g/mol .Chemical Reactions Analysis

4-Bromo-2-fluoro-3-iodophenylboronic acid can participate in various chemical reactions. It is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The boron moiety in the compound can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-iodophenylboronic acid is a solid compound . The melting point ranges from 156-160 °C .科学研究应用

有机合成和催化

- 交叉偶联反应:2-氟-4-溴联苯是一种非甾体抗炎和镇痛材料制造中的关键中间体,其一种实用合成方法是使用卤代苯与苯硼酸进行交叉偶联反应。尽管此方法不直接涉及4-溴-2-氟-3-碘苯硼酸,但展示了类似化合物可用于哪种类型的化学反应 (Qiu et al., 2009).

材料科学

- 苯并噁硼杂卓的应用:苯并噁硼杂卓是苯硼酸的衍生物,由于其优异的性能和广泛的应用而受到近期研究,包括用作有机合成中的结构单元、生物活性以及糖和糖缀合物的分子受体。这表明苯硼酸衍生物在有机合成和材料科学中具有广泛的潜在应用 (Adamczyk-Woźniak et al., 2009).

荧光和成像

- 荧光化学传感器:4-甲基-2,6-二甲酰苯酚等化合物已被用作开发用于检测各种分析物的化学传感器的平台,表明卤代苯硼酸有可能为开发用于生物和环境监测的灵敏且选择性的检测方法做出贡献 (Roy, 2021).

环境和毒理学研究

- 降解研究:环境中全氟烷基化学物质的微生物降解,以及此过程如何导致全氟烷基酸的形成,强调了了解卤代有机化合物的环境归宿和影响的重要性。该领域的研究可以深入了解4-溴-2-氟-3-碘苯硼酸等化合物的降解途径和环境持久性 (Liu & Avendaño, 2013).

作用机制

Target of Action

4-Bromo-2-fluoro-3-iodophenylboronic acid is a boronic acid derivative. Boronic acids are known to interact with various biological targets, including enzymes and receptors . .

Mode of Action

Boronic acids are known to interact with their targets through covalent bonding, often forming reversible complexes . This allows them to modulate the activity of their targets, leading to changes in cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

For instance, boronic acids are known to have good oral bioavailability and can be metabolized in the body .

Result of Action

The compound’s ability to form carbon-carbon bonds through suzuki-miyaura coupling reactions suggests that it could potentially modulate a variety of cellular processes .

Action Environment

The action of 4-Bromo-2-fluoro-3-iodophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids . Additionally, the presence of other molecules can influence the compound’s stability and efficacy .

未来方向

Boronic acids, including 4-Bromo-2-fluoro-3-iodophenylboronic acid, have a wide range of applications in organic synthesis . They are particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids, improving the efficiency of existing reactions, and exploring the potential applications of these compounds in various fields of chemistry.

属性

IUPAC Name |

(4-bromo-2-fluoro-3-iodophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTARXAYZABXOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Br)I)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrFIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

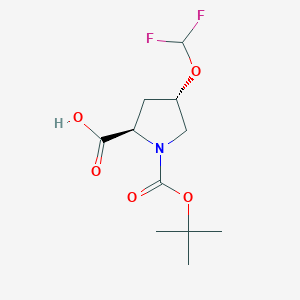

![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)